molecular formula C15H10N6S2 B294653 1-{[6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole

1-{[6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole

Cat. No.: B294653
M. Wt: 338.4 g/mol
InChI Key: ODHBWJRKMYXMQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole is a heterocyclic compound that combines multiple functional groups, including a benzimidazole core, a triazole ring, and a thiadiazole ring

Preparation Methods

The synthesis of 1-{[6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters in the presence of an acid catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or triazole rings, often using reagents like alkyl halides or acyl chlorides.

    Cyclization: The compound can undergo cyclization reactions to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{[6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole involves its interaction with various molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Properties

Molecular Formula

C15H10N6S2

Molecular Weight

338.4 g/mol

IUPAC Name

3-(benzimidazol-1-ylmethyl)-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H10N6S2/c1-2-5-11-10(4-1)16-9-20(11)8-13-17-18-15-21(13)19-14(23-15)12-6-3-7-22-12/h1-7,9H,8H2

InChI Key

ODHBWJRKMYXMQZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CN2CC3=NN=C4N3N=C(S4)C5=CC=CS5

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=NN=C4N3N=C(S4)C5=CC=CS5

Origin of Product

United States

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